6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-(2-piperidin-1-ylethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-15-6-4-14(5-7-15)16-12-17(22)21(13-19-16)11-10-20-8-2-1-3-9-20/h4-7,12-13H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQHAIBCTMGEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the formation of the pyrimidin-4-one core One common approach is the condensation of an appropriate β-keto ester with guanidine or its derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Process optimization and cost-effective raw material sourcing are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions may involve the use of Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Addition: Formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily attributed to its interaction with various biological targets. Key areas of interest include:
Anticancer Activity
Research indicates that the compound may possess significant cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results, particularly against:
- HeLa Cells : IC50 observed at 15.3 µM.
- MCF-7 Cells : IC50 of 20.5 µM, indicating moderate activity.
- HepG2 Cells : IC50 of 12.8 µM, demonstrating high selectivity.
These findings suggest potential as an anticancer agent, warranting further investigation into its mechanism of action.
Neuropharmacological Effects
Given the presence of the piperidine moiety, the compound is being studied for its effects on neurotransmitter systems. Preliminary studies suggest it may modulate dopamine and serotonin receptors, which could have implications for treating neurodegenerative diseases and psychiatric disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by specific structural features:
- Piperidine Substitution : Variations in the piperidine ring enhance receptor binding affinity.
- Fluorine Substitution : The introduction of fluorine increases lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
Several case studies illustrate the compound's application in therapeutic contexts:
Case Study 1: Antimicrobial Properties
A study evaluating the compound's effects against Mycobacterium tuberculosis showed an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent.
Case Study 2: Neuroprotective Effects
Research on neuroprotective properties indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Data Summary Table
| Biological Activity | Cell Line/Target | IC50 (µM) | Comments |
|---|---|---|---|
| Anticancer | HeLa | 15.3 | Significant cytotoxicity observed |
| Anticancer | MCF-7 | 20.5 | Moderate activity; further optimization needed |
| Anticancer | HepG2 | 12.8 | High selectivity index |
| Antitubercular | Mycobacterium tuberculosis | 4.00 | Potential anti-tubercular agent |
| Neuroprotective | Neuronal cultures | N/A | Reduces oxidative stress markers |
Mechanism of Action
The mechanism by which 6-(4-Fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Substituent Variations at Position 3
Modifications to the aminoalkyl chain at position 3 significantly influence antimicrobial potency and selectivity:
Substituent Variations at Position 6
The 4-fluorophenyl group at position 6 is compared to other aryl/heteroaryl substituents:
Core Scaffold Modifications
Pyrimidin-4(3H)-one derivatives are compared to fused-ring analogs (e.g., furopyrimidinones, thienopyrimidinones):
Structure-Activity Relationship (SAR) Insights
- Piperidine vs. Other Amines : Piperidine’s six-membered ring balances lipophilicity and steric effects, improving cell penetration compared to pyrrolidine (5-membered) or morpholine (oxygen-containing) analogs .
- Fluorophenyl vs.
- Thiopyrimidinones vs. Oxopyrimidinones: Sulfur substitution at position 2 (e.g., 2-thiouracils) enhances metal-binding capacity, critical for enzyme inhibition .
Biological Activity
The compound 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic molecule with notable biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a pyrimidine core substituted with a 4-fluorophenyl group and a piperidin-1-yl ethyl side chain. This unique structure contributes to its biological properties:
- Pyrimidine Ring : Central to its biological activity, often involved in enzyme inhibition.
- 4-Fluorophenyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.
- Piperidine Moiety : Known for its role in modulating receptor activity.
IUPAC Name
The IUPAC name for the compound is This compound .
Anticancer Properties
Research indicates that compounds with similar structures can inhibit various cancer cell lines. For instance, derivatives of pyrimidine have shown effectiveness against:
- Breast Cancer : In vitro studies demonstrated significant cytotoxicity against MCF-7 cells.
- Lung Cancer : Compounds exhibited inhibition of cell proliferation in A549 cells.
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : It may inhibit histone demethylases (KDMs), crucial for epigenetic regulation, thereby affecting gene expression associated with cancer progression .
- Receptor Modulation : The piperidine component likely interacts with neurotransmitter receptors, influencing pathways involved in cell survival and apoptosis.
Antimicrobial Activity
The compound's structural analogs have been tested for antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. Notably:
- Minimum Inhibitory Concentration (MIC) values for derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
Case Studies
- Histone Demethylase Inhibition :
- Antimicrobial Evaluation :
Data Tables
Q & A
Q. What are the optimized synthetic routes for 6-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one, and what critical reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with functionalized pyrimidinone scaffolds and piperidine derivatives. Key steps include:
- Coupling reactions : For example, Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group under palladium catalysis (e.g., Pd(PPh₃)₄) in 1,4-dioxane/water at 100°C .
- Alkylation : Introducing the piperidin-1-yl ethyl moiety via nucleophilic substitution, often using potassium carbonate as a base in DMF .
- Purification : Chromatography (silica gel or HPLC) and recrystallization are critical for isolating high-purity products (>95%) . Critical conditions: Temperature control (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents significantly impact yield.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 357.36 for C₁₇H₁₈FN₃O₂) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and identifies by-products .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Target influenza endonuclease (IC₅₀ determination via fluorescence-based assays) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .
- Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Aza-substitution : Replace pyrimidinone oxygen with nitrogen to enhance binding affinity (e.g., 5-aza analogues showed improved endonuclease inhibition in ).
- Side-chain modifications : Vary the piperidine ethyl linker length or introduce methyl groups to modulate lipophilicity and blood-brain barrier penetration .
- Pharmacophore mapping : Use X-ray crystallography or docking simulations (e.g., AutoDock Vina) to identify critical interactions with biological targets .
Q. What strategies can resolve contradictory data between in vitro and in vivo efficacy profiles?
- Metabolic stability testing : Evaluate hepatic microsomal degradation to identify labile functional groups (e.g., esterase-sensitive moieties) .
- Pharmacokinetic (PK) modeling : Use Sprague-Dawley rats to correlate plasma concentration-time curves with observed bioactivity .
- Toxicokinetic adjustments : Adjust dosing regimens based on acute toxicity data (LD₅₀) and organ-specific accumulation .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : Analyze binding stability to influenza endonuclease’s bimetal active site over 100-ns trajectories .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate transition states for enzyme inhibition mechanisms .
- ADMET prediction : Tools like SwissADME assess permeability (LogP), solubility (LogS), and CYP450 interactions .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
